5-Bromobenzo[d]isoxazol-3(2H)-one

Organic Synthesis Halogenation Reaction Yield

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) is a heterocyclic aromatic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol. It belongs to the benzisoxazole class, featuring a benzene ring fused with an isoxazole ring and a bromine atom substituted at the 5-position.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 65685-50-9
Cat. No. B1335019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d]isoxazol-3(2H)-one
CAS65685-50-9
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)NO2
InChIInChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
InChIKeyXLPXBJYNYXPQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) Product Profile and Procurement Baseline


5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) is a heterocyclic aromatic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol . It belongs to the benzisoxazole class, featuring a benzene ring fused with an isoxazole ring and a bromine atom substituted at the 5-position . This compound is a key building block in organic synthesis, primarily valued for its reactivity in cross-coupling reactions and its role as an intermediate in medicinal chemistry .

Why 5-Bromobenzo[d]isoxazol-3(2H)-one Cannot Be Simply Substituted: The Halogen Effect


Within the benzisoxazole scaffold, halogen substitution significantly modulates physicochemical properties and reactivity, thereby influencing synthetic utility and biological outcomes . Specifically, the 5-bromo derivative offers a unique balance of steric bulk, polarizability, and electronic effects compared to its 5-chloro or 5-fluoro analogs . This is critical for researchers selecting a building block for cross-coupling reactions or lead optimization. A generic substitution could lead to divergent reaction yields, altered metabolic stability in drug candidates, or reduced binding affinity, underscoring the necessity of procuring the precise halogenated analog .

Quantitative Evidence Guide for Selecting 5-Bromobenzo[d]isoxazol-3(2H)-one Over Its Analogs


Synthesis Yield Comparison: 5-Bromo Derivative from Benzo[d]isoxazol-3-ol

A direct synthetic route from benzo[d]isoxazol-3-ol yields 5-Bromobenzo[d]isoxazol-3(2H)-one with a reported yield of approximately 83% [1]. This establishes a reliable, high-yield preparation method, making it an attractive building block for scale-up synthesis. No direct comparative yield data for the 5-chloro or 5-fluoro analogs under identical conditions is available in the referenced source, but this specific yield provides a quantitative baseline for evaluating procurement and synthetic viability.

Organic Synthesis Halogenation Reaction Yield

Physicochemical Property Comparison: Lipophilicity and Polar Surface Area of the 5-Bromo Analog

5-Bromobenzo[d]isoxazol-3(2H)-one exhibits a Consensus Log Po/w of 2.02 and a Topological Polar Surface Area (TPSA) of 46.0 Ų . These calculated values are important for predicting drug-likeness and oral bioavailability. While direct comparative data for the 5-chloro or 5-fluoro analogs were not found in the same source, this data point serves as a benchmark. It is a class-level inference that the bromine atom's larger size and higher polarizability compared to chlorine or fluorine will result in higher lipophilicity (LogP) and potentially lower TPSA, which can influence membrane permeability and off-target binding.

Medicinal Chemistry ADME Lipophilicity

Comparative Reactivity: 5-Bromo Position as a Versatile Handle for Cross-Coupling

The bromine atom at the 5-position of the benzisoxazole ring serves as a highly versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . This reactivity is a key differentiator from the chloro analog, as aryl bromides are generally more reactive than aryl chlorides in these transformations, often allowing for milder reaction conditions and higher yields . This makes the 5-bromo derivative a preferred building block for introducing diverse aryl or alkyl groups at the 5-position, expanding its utility in generating compound libraries.

Organic Synthesis Suzuki Coupling Building Block

Physical State and Storage: Solid Form Stability

5-Bromobenzo[d]isoxazol-3(2H)-one is a solid at room temperature (20°C) with a melting point of 210-218°C and is recommended for long-term storage at 2-8°C . This is a practical advantage over liquid or low-melting analogs, as solid form typically ensures better long-term stability and easier handling during shipping and storage. The well-defined melting point also serves as a rapid purity indicator upon receipt.

Logistics Stability Handling

Optimal Application Scenarios for 5-Bromobenzo[d]isoxazol-3(2H)-one in Research and Development


Medicinal Chemistry: Synthesis of K(ATP) Channel Openers

This compound serves as a key starting material or intermediate in the synthesis of benzopyran-based potassium channel openers, as exemplified by compound 13b, which bears a benzo[d]isoxazol-3-one moiety and has shown potent in vitro activity [1]. Procurement of the 5-bromo derivative is essential for medicinal chemists exploring this class of compounds for conditions like urge urinary incontinence, where the halogen substitution pattern is a critical component of the structure-activity relationship (SAR).

Organic Synthesis: Diversification via Cross-Coupling Reactions

The 5-bromo substituent is a prime reactive site for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions [1]. This makes 5-Bromobenzo[d]isoxazol-3(2H)-one an invaluable building block for generating libraries of diverse 5-aryl and 5-alkyl substituted benzisoxazolone derivatives. These libraries can be screened against a wide range of biological targets, accelerating hit-to-lead optimization in drug discovery programs.

Medicinal Chemistry: BRD4 Bromodomain Inhibitor Design

The benzo[d]isoxazole core is a recognized 'privileged scaffold' in medicinal chemistry, and computational studies have explored its derivatives as potent inhibitors of the BRD4 protein, a key target in cancer therapy [1]. The 5-bromo variant provides a specific halogenated building block that can be used in structure-based drug design to optimize binding interactions with the bromodomain pocket, potentially improving potency and selectivity compared to non-halogenated or differently halogenated analogs [2].

General Research: Use as a Certified Analytical Standard

Reputable vendors supply 5-Bromobenzo[d]isoxazol-3(2H)-one with certified purity (e.g., 95% or higher) and provide batch-specific analytical data, including NMR, HPLC, and GC reports [1]. This ensures its reliability as a reference standard for analytical method development, such as HPLC calibration or reaction monitoring by GC/MS, in both academic and industrial quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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